molecular formula C16H18FNO2S2 B2755521 5-fluoro-N-[2-(oxan-4-ylsulfanyl)ethyl]-1-benzothiophene-2-carboxamide CAS No. 1798539-73-7

5-fluoro-N-[2-(oxan-4-ylsulfanyl)ethyl]-1-benzothiophene-2-carboxamide

Cat. No.: B2755521
CAS No.: 1798539-73-7
M. Wt: 339.44
InChI Key: ARBFDXBBCHVYHY-UHFFFAOYSA-N
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Description

5-fluoro-N-[2-(oxan-4-ylsulfanyl)ethyl]-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a fluorine atom, a benzothiophene core, and a carboxamide group

Scientific Research Applications

5-fluoro-N-[2-(oxan-4-ylsulfanyl)ethyl]-1-benzothiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Future Directions

The future directions for this compound would depend on its intended use or biological activity. It could potentially be explored as a pharmaceutical compound, given its complex structure and functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-[2-(oxan-4-ylsulfanyl)ethyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene and benzene derivatives.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Attachment of the Carboxamide Group: The carboxamide group is typically introduced through amidation reactions using carboxylic acid derivatives and amines.

    Formation of the Oxan-4-ylsulfanyl Group: This group can be introduced through nucleophilic substitution reactions involving oxan-4-ylsulfanyl precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. Techniques such as continuous-flow synthesis and process intensification may be employed to achieve scalable production.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-[2-(oxan-4-ylsulfanyl)ethyl]-1-benzothiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 5-fluoro-N-[2-(oxan-4-ylsulfanyl)ethyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The fluorine atom and benzothiophene core play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide
  • 5-fluoro-2-nitrobenzotrifluoride
  • 5-fluorouracil

Uniqueness

5-fluoro-N-[2-(oxan-4-ylsulfanyl)ethyl]-1-benzothiophene-2-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the benzothiophene core, fluorine atom, and oxan-4-ylsulfanyl group distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.

Properties

IUPAC Name

5-fluoro-N-[2-(oxan-4-ylsulfanyl)ethyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2S2/c17-12-1-2-14-11(9-12)10-15(22-14)16(19)18-5-8-21-13-3-6-20-7-4-13/h1-2,9-10,13H,3-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBFDXBBCHVYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)C2=CC3=C(S2)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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